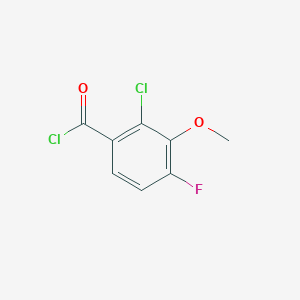![molecular formula C10H19NO5Si B6296871 2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate CAS No. 952420-83-6](/img/structure/B6296871.png)
2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate is a chemical compound known for its unique properties and potential applications in various fields of research. It is characterized by its molecular structure, which includes a propynyl group and a trimethoxysilylpropyl group connected via a carbamate linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate typically involves the reaction of propargyl alcohol with 3-(trimethoxysilyl)propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically produced in bulk quantities to meet the demands of various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form various oxidized derivatives.
Reduction: The carbamate linkage can be reduced under specific conditions to yield amine derivatives.
Substitution: The trimethoxysilyl group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the trimethoxysilyl group under mild conditions
Major Products Formed
The major products formed from these reactions include oxidized derivatives of the propynyl group, amine derivatives from the reduction of the carbamate linkage, and various substituted silyl derivatives .
Wissenschaftliche Forschungsanwendungen
2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Employed in the modification of biomolecules for various biological studies.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives
Wirkmechanismus
The mechanism of action of 2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate involves its ability to form stable covalent bonds with various substrates. The trimethoxysilyl group can react with hydroxyl groups on surfaces, leading to the formation of strong siloxane linkages. This property makes it useful in surface modification and adhesion applications. Additionally, the carbamate linkage can interact with biological molecules, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trimethoxysilyl)propyl isocyanate
- Propargyl alcohol
- N-(3-(Trimethoxysilyl)propyl)carbamate
Uniqueness
2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate is unique due to its combination of a propynyl group and a trimethoxysilylpropyl group. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it more versatile compared to similar compounds .
Eigenschaften
IUPAC Name |
prop-2-ynyl N-(3-trimethoxysilylpropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5Si/c1-5-8-16-10(12)11-7-6-9-17(13-2,14-3)15-4/h1H,6-9H2,2-4H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHLFJIHKQFPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNC(=O)OCC#C)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![diethyl 2-[dichloro(fluoro)methyl]sulfanylpropanedioate](/img/structure/B6296889.png)



